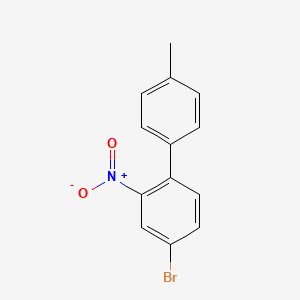

4-Bromo-4'-methyl-2-nitro-1,1'-biphenyl

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H10BrNO2 |

|---|---|

Molecular Weight |

292.13 g/mol |

IUPAC Name |

4-bromo-1-(4-methylphenyl)-2-nitrobenzene |

InChI |

InChI=1S/C13H10BrNO2/c1-9-2-4-10(5-3-9)12-7-6-11(14)8-13(12)15(16)17/h2-8H,1H3 |

InChI Key |

XZVXVSZKQZWICE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=C(C=C2)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Bromo 4 Methyl 2 Nitro 1,1 Biphenyl and Analogues

Retrosynthetic Analysis and Strategic Disconnections for Biphenyl (B1667301) Formation

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available, or easily synthesized starting materials. rsc.org For 4-bromo-4'-methyl-2-nitro-1,1'-biphenyl, the most logical disconnection is the carbon-carbon single bond connecting the two aromatic rings. This is a standard and powerful disconnection for biphenyl scaffolds.

This disconnection yields two primary synthons: a 4-methylphenyl cation and a 4-bromo-2-nitrophenyl anion (or vice-versa). These idealized ionic fragments can be translated into practical, neutral synthetic equivalents. Common choices for these equivalents, particularly for use in Suzuki-Miyaura cross-coupling, are an arylboronic acid and an aryl halide.

Therefore, two viable retrosynthetic pathways are:

Pathway A: Disconnecting to yield (4-methylphenyl)boronic acid and a suitable 4-bromo-2-nitrophenyl halide, such as 1,4-dibromo-2-nitrobenzene.

Pathway B: Disconnecting to yield (4-bromo-2-nitrophenyl)boronic acid and a 4-methylphenyl halide, such as 4-bromotoluene (B49008) or 4-iodotoluene.

The choice between these pathways often depends on the availability and reactivity of the precursors. The presence of a strongly deactivating nitro group on the aryl halide can make the initial oxidative addition step in a catalytic cycle more facile. yonedalabs.com

Precursor Synthesis and Functional Group Transformations in the Context of Halogenated and Nitrated Aromatics

The preparation of the necessary precursors involves standard electrophilic aromatic substitution and functional group interconversion (FGI) techniques. fiveable.meimperial.ac.uk The synthesis of these building blocks must consider the directing effects of the substituents on the aromatic ring. masterorganicchemistry.com

Synthesis of Nitrated Precursors: The nitro group is typically introduced via electrophilic nitration using a mixture of concentrated nitric acid and sulfuric acid. nih.govnih.gov For a precursor like 1,4-dibromo-2-nitrobenzene, the synthesis would start with an appropriate brominated benzene (B151609) derivative. The nitro group is a powerful deactivating group and a meta-director. nih.gov Therefore, if one were to synthesize 1-bromo-4-methyl-2-nitrobenzene nih.gov, nitrating 4-bromotoluene would be a primary route, with the methyl group (ortho, para-directing) and the bromine (ortho, para-directing) directing the incoming nitro group to the desired position ortho to the methyl group and meta to the bromine.

Synthesis of Halogenated Precursors: Aryl halides are common starting materials. Simple precursors like 4-bromotoluene are commercially available. More complex precursors, such as 1-bromo-4-iodobenzene, can be synthesized for use in selective cross-coupling reactions. researchgate.net The synthesis of 4-bromobiphenyl, a related structure, can be achieved through the diazotization of p-bromoaniline followed by a Gomberg-Bachmann type reaction with benzene. orgsyn.org

Functional group interconversions are crucial for manipulating molecules into the desired precursors for coupling. ub.edunih.gov For example, an amino group can be converted to a bromine via a Sandmeyer reaction, or a methyl group can be oxidized to a carboxylic acid, providing handles for further transformations.

Metal-Catalyzed Cross-Coupling Strategies for Biphenyl Formation

The formation of the C-C bond between the two aryl rings is most efficiently accomplished using metal-catalyzed cross-coupling reactions. Palladium- and nickel-based systems are the most prominent. rsc.org

The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for C-C bond formation, owing to its mild reaction conditions, tolerance of a wide variety of functional groups, and the low toxicity of the boron-containing byproducts. acs.orgnih.gov The reaction typically involves the coupling of an organoboron compound (like an arylboronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. mdpi.com A synthesis of 2-methyl-4'-nitrobiphenyl, a close analogue to the target compound, has been reported using this method, coupling o-tolylzinc chloride with 1-bromo-4-nitrobenzene (B128438) in the presence of a palladium catalyst. orgsyn.org

The success of a Suzuki-Miyaura coupling, especially with challenging substrates like those containing electron-withdrawing nitro groups, heavily depends on the optimization of reaction parameters. researchgate.net Key variables include the palladium source, the ligand, the base, and the solvent system. researchgate.netacs.org

Ligands: The choice of ligand is critical. Bulky and electron-rich phosphine (B1218219) ligands, such as dialkylbiaryl phosphines (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs), have been shown to dramatically improve catalyst activity. yonedalabs.comacs.orgnih.gov These ligands promote the formation of the active Pd(0) species and facilitate the often rate-limiting oxidative addition step, especially with less reactive aryl chlorides. yonedalabs.comacs.org

Bases: A base is required to activate the organoboron species. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are commonly used. nih.govmdpi.com The base converts the boronic acid into a more nucleophilic borate (B1201080) anion, which facilitates transmetalation. researchgate.net

Catalysts and Solvents: Various palladium sources can be used, including Pd(OAc)₂, PdCl₂, and pre-formed palladium-ligand complexes (precatalysts) which offer improved stability and activity. yonedalabs.comacs.org The choice of solvent (e.g., toluene, dioxane, THF, or aqueous mixtures) can influence solubility and reaction rates. mdpi.com

The table below summarizes typical conditions screened for optimizing the synthesis of substituted biphenyls, particularly those involving electron-poor substrates.

| Entry | Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | 1-bromo-4-nitrobenzene | phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |

| 2 | 1-bromo-2,4-difluorobenzene | 4-methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 95 | mdpi.com |

| 3 | 3-bromo-1,2,4,5-tetrafluorobenzene | (2,3,5,6-tetrafluorophenyl)boronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene | 60 | acs.org |

| 4 | 3-bromo-1,2,4,5-tetrafluorobenzene | (2,3,5,6-tetrafluorophenyl)boronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 44 | acs.org |

| 5 | 1-bromo-4-nitrobenzene | o-tolylzinc chloride | Pd(PPh₃)₄ | - | THF | 78 | orgsyn.org |

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. mdpi.comresearchgate.net

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (Ar-X). This is often the rate-determining step and results in a square-planar Pd(II) complex (Ar-Pd(II)-X). researchgate.net

Transmetalation: The halide ligand on the Pd(II) complex is exchanged for a group from the activated boronic acid (borate, Ar'-B(OH)₃⁻). This step transfers the second aryl group (Ar') to the palladium center, forming a diarylpalladium(II) complex (Ar-Pd(II)-Ar'). nih.gov

Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated from the metal center, forming the desired biphenyl product (Ar-Ar'). This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. mdpi.com

Computational and experimental studies continue to provide deeper insights into the specific roles of ligands and additives in stabilizing intermediates and lowering the energy barriers for each step. researchgate.netacs.orgnih.gov

As an alternative to palladium, nickel-based catalysts have emerged as powerful tools for C-C bond formation. researchgate.net Nickel is more earth-abundant and less expensive than palladium, making it an attractive option for large-scale synthesis. wisc.edu

Nickel catalysts can be particularly effective for coupling sterically hindered substrates and can exhibit different reactivity and selectivity profiles compared to palladium. orgsyn.orgrsc.org For example, nickel catalysis has been shown to be efficient in the cross-electrophile coupling of two different organic halides, a transformation that is challenging for palladium systems. wisc.edunih.gov

The mechanism of nickel-catalyzed cross-coupling is also based on a catalytic cycle, typically involving Ni(0) and Ni(II) intermediates, similar to palladium. rsc.org However, cycles involving Ni(I) and Ni(III) species have also been proposed and investigated, highlighting the distinct organometallic chemistry of nickel. acs.org The choice of ligand, such as α-diimine or flexible phosphines, is crucial for controlling the catalyst's activity and selectivity. acs.orgrsc.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (4-Methylphenyl)boronic acid |

| 1,4-Dibromo-2-nitrobenzene |

| (4-Bromo-2-nitrophenyl)boronic acid |

| 4-Bromotoluene |

| 4-Iodotoluene |

| 1-Bromo-4-methyl-2-nitrobenzene |

| p-Bromoaniline |

| 1-Bromo-4-iodobenzene |

| 4-Bromobiphenyl |

| 2-Methyl-4'-nitrobiphenyl |

| o-Tolylzinc chloride |

| 1-Bromo-4-nitrobenzene |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| Palladium(II) chloride (PdCl₂) |

| Potassium carbonate (K₂CO₃) |

| Cesium carbonate (Cs₂CO₃) |

| Potassium phosphate (K₃PO₄) |

| 1-Bromo-2,4-difluorobenzene |

| 4-Methoxyphenylboronic acid |

| 3-Bromo-1,2,4,5-tetrafluorobenzene |

| (2,3,5,6-Tetrafluorophenyl)boronic acid |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| Benzene |

| Toluene |

| Dioxane |

| Tetrahydrofuran (B95107) (THF) |

Ullmann Coupling and its Modern Variants for Biaryl Construction

The Ullmann reaction, historically one of the first transition-metal-catalyzed cross-coupling reactions, provides a fundamental method for constructing biaryl compounds through the copper-catalyzed homocoupling of aryl halides. researchgate.net The classic Ullmann condensation typically requires harsh conditions, such as high temperatures (often exceeding 200°C) and the use of polar, high-boiling solvents like nitrobenzene (B124822) or N-methylpyrrolidone. organic-chemistry.orgwikipedia.org The traditional reaction involves stoichiometric amounts of activated copper powder to couple aryl halides, which must often be activated by electron-withdrawing groups. wikipedia.org

Modern advancements have significantly improved the Ullmann coupling, making it a more versatile and efficient process. rsc.org These modern variants often employ soluble copper catalysts, sometimes in combination with palladium, gold, or nickel nanoparticles, which allow the reaction to proceed under much milder conditions. researchgate.netrsc.org The introduction of various ligands, such as diamines, N-aryl-N′-alkyl-substituted oxalamides, and acetylacetonates, has been crucial in expanding the substrate scope and improving reaction efficiency. researchgate.netwikipedia.orgresearchgate.net These developments have enabled the coupling of a wider range of aryl halides, including less reactive aryl chlorides, and can tolerate sensitive functional groups. researchgate.netresearchgate.net For the synthesis of an unsymmetrical biphenyl like this compound, a hetero-coupling approach would be necessary, reacting two different aryl halides. However, controlling selectivity and preventing homocoupling of each reaction partner remains a significant challenge in Ullmann-type hetero-coupling reactions.

Table 1: Comparison of Classical and Modern Ullmann Coupling Conditions

| Feature | Classical Ullmann Coupling | Modern Ullmann Variants |

|---|---|---|

| Catalyst | Stoichiometric Copper Powder | Catalytic soluble Cu(I)/Cu(II) salts, Pd or Ni catalysts researchgate.netrsc.org |

| Temperature | High (>200°C) organic-chemistry.org | Milder (often < 120°C) researchgate.netresearchgate.net |

| Ligands | Generally not used | Diamines, oxalamides, phosphines, etc. researchgate.netresearchgate.net |

| Substrate Scope | Limited, often requires activated aryl halides wikipedia.org | Broad, including aryl chlorides and functionalized substrates researchgate.net |

| Reaction Type | Primarily homocoupling of symmetrical biaryls organic-chemistry.org | Can be adapted for C-N, C-O, and C-S bond formation wikipedia.org |

Negishi and Kumada Cross-Coupling Applications to Halogenated Aromatic Precursors

The Negishi and Kumada cross-coupling reactions are powerful palladium- or nickel-catalyzed methods for the formation of carbon-carbon bonds, and they are exceptionally well-suited for synthesizing unsymmetrical biaryls from halogenated aromatic precursors. rsc.orgorganic-chemistry.org

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate. wikipedia.org A key advantage of this method is the high functional group tolerance of organozinc reagents. organic-chemistry.orgwikipedia.org For the synthesis of this compound, one could envision coupling an organozinc derivative of 4-bromotoluene with 1-bromo-2-nitrobenzene, or vice versa. The reaction is typically catalyzed by a palladium(0) species, often with phosphine ligands, although nickel catalysts are also effective. wikipedia.org

The Kumada coupling , reported independently in 1972, utilizes a Grignard reagent (organomagnesium halide) and an organic halide. wikipedia.orgorganic-chemistry.org This method is economically advantageous and is a preferred choice for the low-cost synthesis of unsymmetrical biaryls. organic-chemistry.org However, the high reactivity of Grignard reagents limits the reaction's tolerance for certain functional groups, such as nitro groups, which could react with the organomagnesium compound. Therefore, a synthetic strategy for this compound using a Kumada coupling would need to carefully consider the order of steps, potentially introducing the nitro group after the biaryl core has been constructed. Both nickel and palladium catalysts are commonly used for Kumada couplings. wikipedia.org

Table 2: Key Features of Negishi and Kumada Coupling for Biaryl Synthesis

| Reaction | Organometallic Reagent | Typical Catalysts | Key Advantages | Potential Limitations for Target Synthesis |

|---|---|---|---|---|

| Negishi Coupling | Organozinc (R-ZnX) wikipedia.org | Pd(0) or Ni complexes organic-chemistry.orgwikipedia.org | High functional group tolerance, broad scope. wikipedia.org | Preparation of organozinc reagent required. |

| Kumada Coupling | Grignard (R-MgX) wikipedia.org | Ni(II) or Pd(II) complexes wikipedia.orgorganic-chemistry.org | High reactivity, uses readily available Grignard reagents, cost-effective. organic-chemistry.org | Lower functional group tolerance (e.g., incompatible with nitro groups). organic-chemistry.org |

Regioselective Functionalization of Biphenyl Scaffolds

Once the 4-methylbiphenyl (B165694) core is assembled, subsequent functionalization steps must be highly regioselective to install the nitro and bromo groups at the desired positions.

The nitration of biphenyl systems is a classic electrophilic aromatic substitution reaction. The regioselectivity is governed by the electronic and steric effects of the substituents already present on the rings. In the case of 4-methylbiphenyl, the methyl group is an activating, ortho, para-directing group, while the phenyl group is also activating and ortho, para-directing.

Research on the nitration of biphenyl itself shows that the outcome can be highly dependent on the nitrating agent and reaction conditions. rsc.org Nitration with mixed nitric acid and sulfuric acid often gives a low ortho:para ratio, while agents like nitric acid in acetic anhydride (B1165640) can lead to higher proportions of the ortho-nitro product. rsc.org For 4-methylbiphenyl, the methyl group on one ring strongly directs incoming electrophiles. The nitration of 2-methylbiphenyl (B165360) has been studied to understand the steric influence of the methyl group, which can restrict planarization and affect the site of nitration. spu.edu In the case of 4-methylbiphenyl, nitration is expected to occur primarily on the unsubstituted ring at the 2- or 4'-positions, or on the methylated ring at the 3-position. To achieve the desired 2-nitro isomer, conditions must be carefully controlled. The presence of the methyl group at the 4'-position makes the 2-position on the other ring a sterically accessible and electronically favorable site for nitration. stackexchange.comspu.edu

The introduction of a bromine atom onto the 4-methyl-2-nitrobiphenyl scaffold requires a selective bromination strategy. The existing methyl and nitro groups will direct the position of the incoming bromine. The nitro group is a strong deactivating, meta-directing group, which would direct an incoming electrophile to the 5-position. The methyl group is an activating, ortho, para-directing group.

To achieve bromination at the 4-position of the nitrated ring, the directing effects are in conflict. However, if the starting material is 4-methyl-2-nitrobiphenyl, the most activated positions for further electrophilic substitution are on the methylated ring. Therefore, a more viable synthetic route would involve brominating 4-methylbiphenyl first. The bromination of biphenyl can be directed to the para positions using reagents like bromine monochloride (BrCl). google.com For 4-methylbiphenyl, bromination would likely occur ortho to the activating methyl group, yielding 3-bromo-4-methylbiphenyl. To obtain the required 4-bromo-4'-methyl-1,1'-biphenyl intermediate, a cross-coupling approach is more direct. Subsequently, nitration of 4-bromo-4'-methyl-1,1'-biphenyl would be directed by both the activating methyl group and the deactivating but ortho, para-directing bromo group. The nitro group would preferentially add to the ring activated by the methyl group, but at the position ortho to the biaryl linkage (the 2'-position), or to the brominated ring, ortho or para to the bromine. Achieving the specific this compound isomer requires careful selection of reaction conditions to control the regiochemical outcome, likely involving nitration of the pre-formed 4-bromo-4'-methyl-1,1'-biphenyl.

Chemo- and Regioselectivity Control in Multi-Substituted Biphenyl Synthesis

The synthesis of a molecule with multiple, distinct functional groups like this compound is a significant challenge in chemo- and regioselectivity. The order of reactions is critical.

A plausible synthetic sequence would be:

Biaryl Construction: A Negishi or Suzuki coupling between a 4-methylphenyl organometallic reagent and 1,4-dibromobenzene (B42075) (or 1-bromo-4-iodobenzene) could form 4-bromo-4'-methyl-1,1'-biphenyl. This controls the initial placement of the methyl and bromo substituents.

Regioselective Nitration: The subsequent nitration of 4-bromo-4'-methyl-1,1'-biphenyl must be controlled to install the nitro group at the C2 position. The directing effects of the substituents must be carefully considered. The C4'-methyl group is activating, while the C4-bromo group is deactivating. The nitration will preferentially occur on the more activated, methyl-substituted ring. However, to place the nitro group on the brominated ring at the C2 position, the directing influence of the phenyl group and the bromine atom must be exploited under specific conditions. Traditional nitration methods using mixed acids can lead to a mixture of isomers, requiring careful optimization and purification. frontiersin.orgnih.gov The development of environmentally benign methods, such as using aqueous nitric acid without a co-acid, offers pathways to improved selectivity. frontiersin.org

Controlling both chemo- and regioselectivity often involves modulating reaction conditions (temperature, solvent, catalyst, and reagent stoichiometry) and sometimes employing protecting groups to block more reactive sites temporarily. uni-stuttgart.demdpi.com

Scalability and Process Intensification in Synthesis of this compound

Scaling up the synthesis of fine chemicals like this compound from the laboratory bench to industrial production requires consideration of process safety, efficiency, cost, and environmental impact. Process intensification offers strategies to develop smaller, cleaner, and more energy-efficient technologies. aiche.org

For the cross-coupling steps (e.g., Kumada or Negishi), scalability can be challenging. For instance, the instability of some Grignard reagents at reaction temperatures can lead to inconsistent results on a larger scale. acs.org Continuous flow chemistry is a key process intensification technique that can address these issues. frontiersin.org Flow reactors offer superior heat and mass transfer, precise control over reaction time and temperature, and enhanced safety, especially for highly exothermic or hazardous reactions like nitration.

The application of enabling technologies such as microwave (MW) irradiation or ultrasound (US) can also intensify synthetic processes. frontiersin.org MW heating can dramatically reduce reaction times by promoting faster, more uniform heating. frontiersin.org Ultrasound can enhance reaction rates in heterogeneous systems, such as those involving solid catalysts or reagents. These technologies, particularly when combined with continuous flow setups, can lead to significant improvements in yield, selectivity, and process efficiency, making the synthesis of complex molecules like this compound more viable on a larger scale. rsc.orgfrontiersin.orgresearchgate.net

Advanced Structural Analysis of this compound

Following extensive investigation of publicly available scientific literature and chemical databases, detailed experimental data specifically for the compound This compound is not available. The required information for a comprehensive analysis, including single-crystal X-ray diffraction data and advanced Nuclear Magnetic Resonance (NMR) spectroscopic studies, has not been published or deposited in accessible repositories.

Therefore, it is not possible to provide a scientifically accurate and detailed article for the specific sections and subsections requested in the outline. Generating content for these sections without experimental data would result in speculation and would not adhere to the required standards of scientific accuracy.

For context, structural analysis of closely related biphenyl derivatives can offer insights into the expected molecular geometry and interactions. For instance, studies on compounds like 4,4′-Dibromo-2-nitrobiphenyl reveal that the presence of a bulky nitro group at the ortho (2-position) of the biphenyl linkage typically forces a significant dihedral (torsional) angle between the two aromatic rings to minimize steric hindrance. researchgate.net In that specific molecule, the two benzene rings are twisted by approximately 55.34 degrees relative to each other. researchgate.net The crystal packing of such compounds is often stabilized by a network of weak intermolecular interactions, including C-H···Br and C-H···O hydrogen bonds. researchgate.net

Advanced 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY are powerful tools for unambiguously assigning the complex proton and carbon signals in substituted aromatic systems. These experiments would be essential to confirm the connectivity and spatial relationships between the atoms in this compound. Computational chemistry can further support these findings by predicting NMR chemical shifts and coupling constants, which can then be compared to experimental values for validation.

While these principles and techniques are standard for structural elucidation, their specific application and the resulting data for this compound are not present in the surveyed literature.

Advanced Structural Elucidation and Theoretical Conformational Analysis

Vibrational Spectroscopy for Molecular Structure and Dynamics (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the specific vibrational modes within a molecule. These vibrations, which include stretching, bending, and torsional motions, occur at characteristic frequencies that act as fingerprints for the functional groups present. mdpi.comnih.gov

While a specific, experimentally recorded spectrum for 4-Bromo-4'-methyl-2-nitro-1,1'-biphenyl is not widely available in the literature, the characteristic vibrational frequencies for its constituent functional groups are well-established. researchgate.net The expected absorption bands can be predicted based on data from analogous compounds. researchgate.netnih.gov

The **nitro group (–NO₂) ** is expected to produce two of the most intense and easily identifiable bands in the infrared spectrum due to the large dipole moment change during vibration. nih.gov

Asymmetric stretching (ν_as(NO₂)) : This mode typically appears as a strong band in the range of 1550–1475 cm⁻¹. For aromatic nitro compounds, conjugation can shift this frequency. scilit.comlibretexts.org

Symmetric stretching (ν_s(NO₂)) : A second strong band corresponding to the symmetric stretch is expected between 1360–1290 cm⁻¹. scilit.comlibretexts.org

Other modes : Scissoring, rocking, and wagging deformations of the nitro group appear at lower frequencies.

The bromo group (–Br) attached to an aromatic ring has characteristic vibrations, although they are generally weaker and occur at lower wavenumbers.

C-Br stretching (ν(C-Br)) : This vibration is typically found in the far-infrared region, often between 600 and 500 cm⁻¹.

The methyl group (–CH₃) gives rise to several characteristic vibrations.

Asymmetric and symmetric C-H stretching : These occur in the 2980–2870 cm⁻¹ region.

Asymmetric and symmetric C-H bending : These deformations (scissoring and umbrella modes) are found around 1460 cm⁻¹ and 1380 cm⁻¹, respectively. The latter may sometimes be obscured by the strong symmetric nitro stretch. nih.gov

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Nitro (Ar-NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |

| Symmetric Stretch | 1360 - 1290 | Strong | |

| Bromo (Ar-Br) | C-Br Stretch | 600 - 500 | Medium-Weak |

| Methyl (Ar-CH₃) | C-H Stretch | 2980 - 2870 | Medium |

| C-H Bending | 1460 & 1380 | Medium |

The vibrational frequencies of biphenyl (B1667301) systems are sensitive to the dihedral angle between the two aromatic rings. In this compound, significant steric hindrance is caused by the bulky nitro group at the ortho-position (C2). This steric strain forces the two phenyl rings to adopt a non-planar (twisted) conformation in their ground state to minimize repulsive interactions.

This twisting disrupts the π-conjugation across the central C-C bond. Changes in conjugation directly affect the force constants of the bonds within the aromatic rings and the substituent groups, leading to shifts in their vibrational frequencies. For instance, a decrease in conjugation typically results in a shift of the NO₂ stretching frequencies. The precise dihedral angle could, in principle, be correlated with the exact positions of these and other skeletal vibrational modes. Theoretical calculations are essential to establish a precise relationship between the conformational state and the vibrational spectrum. researchgate.net

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a critical technique for determining the exact mass of a molecule and its fragments, thereby enabling the elucidation of its fragmentation pathways under ionization. nih.govyoutube.com For this compound (Molecular Weight: 292.12 g/mol ), electron ionization (EI) would likely induce a series of characteristic fragmentation events.

A plausible fragmentation pathway would involve initial cleavages of the weakest bonds and the elimination of stable neutral species. Key predicted fragmentation steps include:

Loss of the nitro group : Cleavage of the C-N bond can occur, with loss of NO₂ (46 Da) or sequential loss of O (16 Da) and then NO (30 Da). nih.gov The loss of the NO radical is a common pathway for protonated nitrosamine (B1359907) compounds. nih.gov

Loss of the bromine atom : The C-Br bond is relatively labile and can cleave to lose a Br radical (79/81 Da), resulting in a prominent fragment. Halides often show weak molecular ion peaks but strong M+2 peaks for chloro and bromo compounds. miamioh.edu

Cleavage of the biphenyl bond : The bond connecting the two phenyl rings can rupture, leading to fragments corresponding to the individual substituted benzene (B151609) rings.

Loss of a methyl radical : A fragment corresponding to the loss of the methyl group (15 Da) from the parent ion or subsequent fragments is also possible.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Identity | m/z (Mass/Charge Ratio) |

|---|---|---|

| [M]⁺ | Molecular Ion | 291 / 293 |

| [M - NO₂]⁺ | Loss of nitro group | 245 / 247 |

| [M - Br]⁺ | Loss of bromine atom | 212 |

| [C₆H₄Br]⁺ | Bromophenyl cation | 155 / 157 |

| [C₇H₆NO₂]⁺ | Methyl-nitrophenyl cation | 152 |

Note: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, which would result in characteristic isotopic patterns (doublet peaks) for all bromine-containing fragments. libretexts.orgnih.gov

Computational Chemistry and Molecular Modeling

Computational methods, particularly those based on Density Functional Theory (DFT), provide profound insights into the structural and electronic properties of molecules where experimental data may be scarce. nih.govresearchgate.net

DFT calculations, using functionals such as B3LYP combined with a basis set like 6-311+G(d,p), are routinely used to predict the most stable three-dimensional structure of molecules. nih.gov For this compound, a geometry optimization would confirm the non-planar conformation.

Key predicted geometric parameters include:

Dihedral Angle (C1'-C1-C2-N) : This is the most critical parameter, defining the twist between the two rings. Due to the ortho-nitro group, this angle is expected to be significantly large, likely in the range of 60-80 degrees, to alleviate steric strain.

Bond Lengths and Angles : DFT can provide precise values for all bond lengths (e.g., C-C, C-N, N-O, C-Br) and angles, which would reflect the electronic environment of each atom.

Furthermore, DFT calculations are used to map the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Table 3: Predicted Geometric and Electronic Parameters from DFT Calculations

| Parameter | Predicted Value/Description |

|---|---|

| Molecular Conformation | Non-planar (twisted) |

| Inter-ring Dihedral Angle | ~60° - 80° |

| HOMO-LUMO Energy Gap | Provides insight into chemical reactivity and electronic transitions |

| Dipole Moment | Non-zero, influenced by the polar nitro and bromo groups |

The rotation around the central C1-C1' biphenyl bond is not free but is restricted by a significant energy barrier. This barrier arises primarily from the steric clash between the ortho-nitro group and the ortho-hydrogen on the adjacent ring in the planar transition state.

Computational modeling can map the potential energy surface as a function of the dihedral angle. This reveals the energy of the molecule at each rotational position, identifying the low-energy ground state (the twisted conformation) and the high-energy transition states (the planar or near-planar conformations). The difference in energy between the ground state and the highest-energy transition state defines the rotational barrier. For biphenyls with single ortho-substituents, these barriers can be in the range of 10-20 kcal/mol. The presence of the bulky nitro group suggests a barrier in the upper end of this range, making the interconversion between atropisomers slow at room temperature, though likely not slow enough for isolation without specialized techniques.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, positing that the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species govern the course of a chemical reaction. researchgate.netresearchgate.net The HOMO, being the outermost orbital containing electrons, acts as a nucleophile or electron donor, while the LUMO is the lowest energy orbital without electrons and thus acts as an electrophile or electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the kinetic stability and reactivity of a molecule. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and polarizable. For instance, a computational study on a related compound, 4-(tert-butyl)-4-nitro-1,1-biphenyl, determined a HOMO-LUMO energy gap of 3.97 eV, indicating a molecule that is soft and highly reactive. eurjchem.com

For this compound, the distribution and energy of these frontier orbitals are heavily influenced by its substituents:

Methyl Group (-CH₃): As an electron-donating group (via hyperconjugation), it raises the energy of the HOMO. The HOMO is likely to have a significant density on the methyl-substituted phenyl ring.

Bromo Group (-Br): It has a dual effect—an electron-withdrawing inductive effect and a weaker electron-donating resonance effect. Its influence will modulate the electronic properties of the ring to which it is attached.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Characteristic | Implication for Reactivity |

| HOMO Energy | Relatively high, influenced by the electron-donating methyl group. | The molecule can act as an effective electron donor in reactions. The methyl-substituted ring is the likely site of initial interaction with electrophiles. |

| LUMO Energy | Relatively low, significantly influenced by the electron-withdrawing nitro group. | The molecule is a good electron acceptor. The nitro-substituted ring is a prime target for nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Predicted to be relatively small. | Indicates high polarizability and chemical reactivity. eurjchem.com |

| HOMO Localization | Primarily on the 4'-methylphenyl ring. | Dictates regioselectivity in electrophilic reactions. |

| LUMO Localization | Primarily on the 4-bromo-2-nitrophenyl ring. | Dictates regioselectivity in nucleophilic reactions and is key in reductive processes. acs.orgnih.gov |

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) entities, providing an intuitive Lewis-like structure. acs.org This method is exceptionally useful for quantifying intramolecular interactions such as electronic delocalization and hyperconjugation by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. acs.orgnih.gov

In this compound, several key hyperconjugative interactions are expected:

π-system Delocalization: Strong interactions would occur between the π orbitals of the two phenyl rings (π → π*), which is characteristic of biphenyl systems and responsible for the partial double-bond character between the rings.

Nitro Group Interactions: The lone pairs on the oxygen atoms of the nitro group (LP(O)) will donate into the antibonding π* orbitals of the adjacent C-N and C-C bonds. Simultaneously, the π* orbitals of the N=O bonds will act as strong acceptors, receiving electron density from the phenyl ring's π system.

Methyl Group Hyperconjugation: The σ orbitals of the C-H bonds in the methyl group (σ(C-H)) will donate electron density into the antibonding π* orbitals of the attached phenyl ring, contributing to its electron-donating nature.

Bromine Interactions: The lone pairs on the bromine atom (LP(Br)) can donate into the antibonding π* orbital of the phenyl ring, while the highly electronegative bromine atom will also participate in strong σ-level interactions.

These delocalizations create a complex electronic network, and NBO analysis would quantify the energy of each contribution, confirming the roles of the electron-donating and electron-withdrawing groups.

Table 2: Predicted Major NBO Donor-Acceptor Interactions in this compound

| Donor NBO (Filled) | Acceptor NBO (Empty) | Type of Interaction | Predicted Stabilization Energy E(2) |

| π (C-C) of Ring 1 | π* (C-C) of Ring 2 | Inter-ring π-conjugation | High |

| π (C-C) of Ring 2 | π* (C-C) of Ring 1 | Inter-ring π-conjugation | High |

| π (C-C) of nitro-ring | π* (N-O) | Intramolecular charge transfer | High |

| LP (O) of NO₂ | π* (C-N) | Resonance stabilization | Moderate |

| σ (C-H) of CH₃ | π* (C-C) of methyl-ring | C-H Hyperconjugation | Moderate |

| LP (Br) | π* (C-C) of bromo-ring | p-π Conjugation | Moderate |

Electrostatic Potential Surface Analysis for Nucleophilic and Electrophilic Sites

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. tci-thaijo.org It is mapped onto the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are favorable for electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. nih.gov

For this compound, the ESP map is expected to show a highly polarized charge distribution:

Most Negative Potential (Red Region): This would be concentrated around the oxygen atoms of the nitro group due to their high electronegativity and lone pairs of electrons. This makes the nitro group a primary site for interaction with electrophiles and hydrogen bond donors.

Most Positive Potential (Blue Region): A significant region of positive potential would be located on the phenyl ring bearing the nitro group, particularly around the carbon atoms ortho and para to the nitro group. This electron deficiency makes this ring the primary target for nucleophilic attack.

Moderately Negative Potential (Yellow/Green Region): The phenyl ring containing the electron-donating methyl group would exhibit a less negative (or even slightly positive) potential compared to the nitro-substituted ring. The π-cloud of this ring would be a site for electrophilic aromatic substitution, guided by the activating methyl group. The bromine atom would present a region of slight negative potential due to its lone pairs but is part of an electron-deficient ring system.

This analysis provides a clear, intuitive map of the molecule's reactivity, complementing the orbital-based predictions of FMO and NBO analyses.

Table 3: Predicted Electrostatic Potential (ESP) Distribution and Reactivity Sites

| Molecular Region | Predicted ESP | Color on ESP Map | Predicted Reactivity |

| Nitro Group (O atoms) | Strongly Negative | Deep Red | Site for electrophilic attack; Hydrogen bond acceptor. |

| Nitro-substituted Ring | Strongly Positive | Blue / Light Blue | Site for nucleophilic attack or reduction. |

| Methyl-substituted Ring | Slightly Negative / Neutral | Green / Yellow | Site for electrophilic aromatic substitution. |

| Hydrogen atoms of CH₃ | Slightly Positive | Light Blue | Potential for weak hydrogen bonding. |

Chemical Reactivity and Transformation Pathways of 4 Bromo 4 Methyl 2 Nitro 1,1 Biphenyl

Reactions Involving the Bromine Substituent

The carbon-bromine bond on the nitrated phenyl ring is a key site for various synthetic transformations, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions.

The bromine atom in 4-Bromo-4'-methyl-2-nitro-1,1'-biphenyl is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of the electron-withdrawing nitro group positioned ortho to the bromine. wikipedia.orgpressbooks.pub The nitro group helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orglibretexts.org The reaction proceeds via a two-step addition-elimination mechanism. pressbooks.pub Strong nucleophiles can displace the bromide ion, leading to the formation of a variety of derivatives. The rate of these reactions is influenced by the number and position of electron-withdrawing groups on the aromatic ring. pressbooks.pubmasterorganicchemistry.com

The general mechanism involves the attack of a nucleophile on the carbon atom bearing the bromine, followed by the departure of the bromide leaving group, which restores the aromaticity of the ring. libretexts.org

Table 1: Examples of SNAr Reactions on Activated Aryl Halides

| Reactant | Nucleophile | Conditions | Product Type |

|---|---|---|---|

| 1-Chloro-2,4-dinitrobenzene | Dimethylamine | Ethanol, Room Temp | N,N-dimethyl-2,4-dinitroaniline |

| 2,4-Dinitrofluorobenzene | Amines (e.g., from proteins) | Mild | N-Aryl-2,4-dinitroaniline |

| 2-Nitrochlorobenzene | Hydroxide Ion | Heat | 2-Nitrophenol |

This table illustrates typical SNAr reactions on aryl halides activated by nitro groups, analogous to the expected reactivity of this compound.

The bromine substituent serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form an alkynylated biphenyl (B1667301) derivative. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org This method has been successfully applied to various bromo-substituted aromatic compounds, including those with other functional groups. researchgate.netscirp.org The site-selectivity can often be controlled in molecules with multiple halides or triflates based on steric hindrance and electronic effects. nih.gov

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to yield a substituted alkene. ambeed.com This reaction is a powerful tool for creating new carbon-carbon bonds and functionalizing the biphenyl scaffold.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine (primary or secondary). nih.gov The choice of palladium precatalyst, phosphine (B1218219) ligand, solvent, and base is crucial for achieving high yields. nih.gov Toluene is often an effective solvent for these transformations. nih.gov

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions for Aryl Bromides

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | C(sp²)-C(sp) |

| Heck Reaction | Alkene | Pd catalyst, Base | C(sp²)-C(sp²) |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Phosphine ligand, Base | C(sp²)-N |

This table summarizes key cross-coupling reactions applicable to the bromine substituent of the title compound.

The bromine atom can be converted into an organometallic species, which can then react with a wide range of electrophiles.

Grignard Formation: The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would be expected to form the corresponding Grignard reagent, (4'-methyl-2-nitro-[1,1'-biphenyl]-4-yl)magnesium bromide. wikipedia.orgmasterorganicchemistry.comwisc.edu However, the presence of the nitro group can complicate this reaction, as Grignard reagents can potentially react with it. Careful control of reaction conditions is necessary. Once formed, this Grignard reagent is a powerful nucleophile that can react with electrophiles like aldehydes, ketones, and nitriles. masterorganicchemistry.commasterorganicchemistry.com

Lithiation: Organolithium reagents can be formed via halogen-metal exchange, typically by treating the aryl bromide with an alkyllithium reagent (e.g., n-butyllithium or tert-butyllithium) at low temperatures. The resulting lithiated biphenyl is a highly reactive nucleophile for derivatization. As with Grignard formation, the nitro group's presence requires careful selection of reagents and conditions to avoid side reactions.

Reactions Involving the Nitro Group

The nitro group is not merely an activating group; it is also a functional group that can undergo various chemical transformations, most notably reduction.

The nitro group can be reduced to several other nitrogen-containing functional groups depending on the reducing agent and reaction conditions.

Reduction to an Amine: A common and synthetically important transformation is the reduction of the aromatic nitro group to an amine (aniline derivative). A wide variety of reagents can accomplish this, including metal catalysts with hydrogen gas (e.g., Pd/C, PtO₂), or metal-based reducing systems like Sn/HCl, Fe/HCl, or sodium borohydride (B1222165) in the presence of transition metal complexes like Ni(PPh₃)₄. organic-chemistry.orgjsynthchem.com

Reductive Cyclization (Cadogan Reaction): A particularly significant reaction for 2-nitrobiphenyls is reductive cyclization to form carbazoles. researchgate.net This intramolecular reaction is often achieved by heating the 2-nitrobiphenyl (B167123) with a trivalent phosphorus reagent, such as triphenylphosphine (B44618) (PPh₃) or triethyl phosphite. acs.orgnih.govscite.ai The reaction proceeds through a nitrene intermediate which then undergoes cyclization. This method is a practical and convenient route to substituted carbazoles, which are important electronic materials. acs.orgnih.gov

Table 3: Selected Methods for Nitro Group Reduction

| Reagent(s) | Product Functionality | Notes |

|---|---|---|

| H₂, Pd/C | Amine | Standard catalytic hydrogenation. |

| Fe, HCl / Sn, HCl | Amine | Classic metal/acid reduction methods. |

| NaBH₄, Ni(PPh₃)₄ | Amine | Chemoselective reduction system. jsynthchem.com |

| PPh₃, heat | Carbazole | Cadogan reductive cyclization. acs.orgamazonaws.com |

This table outlines common reduction pathways for the nitro group in aromatic compounds.

As discussed in section 4.1.1, the nitro group plays a critical role in activating the aryl halide toward nucleophilic aromatic substitution. wikipedia.org For SNAr to be effective, the electron-withdrawing group must be located ortho or para to the leaving group (in this case, the bromine atom). pressbooks.publibretexts.org This positioning allows for the direct delocalization and stabilization of the negative charge of the Meisenheimer intermediate onto the nitro group through resonance. libretexts.orgmasterorganicchemistry.com In this compound, the nitro group is ortho to the bromine, providing strong activation for SNAr reactions at the C4 position. libretexts.org

Reactions Involving the Methyl Group

The methyl group on the 4'-position of the biphenyl system is a key site for functionalization, allowing for its conversion into a range of other organic moieties. These transformations primarily include oxidation and radical-mediated reactions.

Oxidation Reactions (e.g., to Carboxyl, Aldehyde, or Hydroxymethyl)

The benzylic nature of the methyl group in this compound makes it susceptible to oxidation to various higher oxidation states, including hydroxymethyl, aldehyde, and carboxylic acid functionalities. The outcome of the oxidation is highly dependent on the choice of oxidizing agent and the reaction conditions.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), are known to oxidize benzylic methyl groups completely to carboxylic acids. chemistrysteps.com For instance, treatment of an alkylbenzene with hot aqueous KMnO₄ typically yields the corresponding benzoic acid. masterorganicchemistry.com The reaction proceeds even if the aromatic ring is deactivated by electron-withdrawing groups, although harsher conditions may be required. google.com In the case of this compound, the presence of the electron-withdrawing nitro group deactivates the biphenyl system, making the oxidation of the methyl group more challenging compared to an unsubstituted toluene. google.com Nevertheless, with sufficient thermal energy, the formation of 4-bromo-2'-nitro-[1,1'-biphenyl]-4'-carboxylic acid is expected.

Milder oxidizing agents can be employed to achieve partial oxidation to the aldehyde or alcohol stage. The conversion of a benzylic methyl group to an aldehyde can be accomplished using reagents like chromyl chloride (CrO₂Cl₂) in what is known as the Etard reaction, or by treatment with chromic oxide in acetic anhydride (B1165640) followed by hydrolysis. epa.gov The synthesis of the corresponding hydroxymethyl derivative, (4-bromo-2'-nitro-[1,1'-biphenyl]-4'-yl)methanol, could potentially be achieved through a controlled reduction of the carboxylic acid or aldehyde, or via a synthetic route involving the Grignard reagent of a protected bromobiphenyl precursor. nih.gov

Table 1: Representative Oxidation Reactions of the Methyl Group on Substituted Biphenyls

| Starting Material | Oxidizing Agent(s) | Product | Yield (%) | Reference(s) |

| 4-Methyl-2'-nitrobiphenyl | KMnO₄ | 2'-Nitro-[1,1'-biphenyl]-4-carboxylic acid | - | Inferred from chemistrysteps.comorgsyn.org |

| Toluene | KMnO₄, heat | Benzoic acid | High | masterorganicchemistry.com |

| 2,4-Dinitrotoluene | V₂O₅, H₂SO₄ | 2,4-Dinitrobenzoic acid | High | google.com |

| 4-Phenylbutanoic acid | rac-1 (Mn catalyst), H₂O₂ | 4-Oxo-4-phenylbutanoic acid | 90 | masterorganicchemistry.com |

| 4-Methylbiphenyl-2'-carboxylic acid tert-butyl ester | NBS, AIBN | 4-(Bromomethyl)biphenyl-2'-carboxylic acid tert-butyl ester | 80 | chadsprep.com |

Note: The yields for the direct oxidation of this compound are not explicitly reported in the literature and are inferred from analogous reactions. The specific conditions would require experimental optimization.

Radical Functionalization at the Methyl Position

The benzylic C-H bonds of the methyl group are susceptible to radical abstraction, providing a pathway for functionalization. A common and highly selective method for this transformation is benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). chemistrysteps.comchadsprep.comchemistrysteps.com This reaction, known as the Wohl-Ziegler reaction, proceeds via a radical chain mechanism. missouri.edu

The stability of the resulting benzylic radical is a key factor in the selectivity of this reaction. The benzylic radical is stabilized by resonance with the adjacent aromatic ring. chemistrysteps.com For this compound, the abstraction of a hydrogen atom from the methyl group would lead to the formation of a resonance-stabilized benzylic radical. This radical would then react with bromine, generated in low concentrations from NBS, to yield 4-bromo-4'-(bromomethyl)-2-nitro-1,1'-biphenyl. libretexts.org The use of NBS is advantageous as it maintains a low concentration of Br₂, minimizing competitive electrophilic addition to the aromatic rings. youtube.com

Table 2: Radical Bromination of the Methyl Group on Substituted Biphenyls

| Starting Material | Reagent(s) | Product | Yield (%) | Reference(s) |

| 4-Methyl-2'-cyanobiphenyl | NBS, methyl acetate (B1210297) | 4-(Bromomethyl)-2'-cyanobiphenyl | 83.7 | chadsprep.com |

| 4-Methylbiphenyl-2'-carboxylic acid | NBS, AIBN, methyl acetate | 4-(Bromomethyl)biphenyl-2'-carboxylic acid | 82.5 | chadsprep.com |

| Toluene | NBS, radical initiator | Benzyl bromide | High | aobchem.com |

Note: Specific yield for the radical bromination of this compound is not available in the cited literature and would need to be determined experimentally.

Regioselectivity and Stereoselectivity in Subsequent Functionalizations

Further functionalization of this compound or its derivatives must consider the directing effects of the existing substituents and the potential for stereoisomerism. The presence of a bulky substituent at the ortho-position (the nitro group at C2) introduces significant steric hindrance around the biphenyl linkage. This restricted rotation can lead to the existence of stable atropisomers, which are stereoisomers arising from hindered rotation about a single bond. chiralpedia.compharmaguideline.com For a biphenyl to be chiral and resolvable, it must lack a plane of symmetry and have a sufficiently high energy barrier to rotation. chiralpedia.com In the case of this compound, the unsymmetrical substitution pattern on both rings (bromo and nitro on one, methyl on the other) and the presence of the ortho-nitro group fulfill the requirements for potential atropisomerism. comporgchem.com Any subsequent reaction that does not racemize the compound could potentially yield enantiomerically enriched or pure products if starting from a resolved atropisomer.

Mechanistic Studies of Transformation Reactions

The mechanisms of the key transformations involving the methyl group of this compound are well-established for analogous systems.

The oxidation of the methyl group with KMnO₄ is believed to proceed through a radical mechanism. The initial step is thought to be the abstraction of a benzylic hydrogen atom by the permanganate to form a benzylic radical. This is followed by a series of steps that ultimately lead to the formation of the carboxylic acid. The exact mechanism can be complex and is not always fully elucidated for every substrate. orgsyn.org

The radical bromination with NBS follows a classic radical chain mechanism. chemistrysteps.comlibretexts.org

Initiation: Homolytic cleavage of the N-Br bond in NBS by light or a radical initiator (like AIBN) generates a bromine radical.

Propagation:

The bromine radical abstracts a hydrogen atom from the benzylic methyl group to form a resonance-stabilized benzylic radical and HBr.

The HBr reacts with NBS to produce a molecule of Br₂.

The benzylic radical then reacts with Br₂ to form the brominated product and another bromine radical, which continues the chain.

Termination: The reaction is terminated by the combination of any two radical species.

The key to the success of this reaction is the low, steady concentration of Br₂ provided by the reaction of HBr with NBS, which favors the radical substitution pathway over electrophilic addition to the aromatic rings. youtube.com

Applications in Advanced Chemical Synthesis and Materials Precursors

Utilization as a Building Block in Complex Organic Molecule Synthesis (Non-Biological Targets)

The bifunctional nature of 4-bromo-4'-methyl-2-nitro-1,1'-biphenyl makes it a valuable building block for the synthesis of more intricate, non-biological organic molecules. The bromine atom provides a handle for carbon-carbon bond formation, most notably through Suzuki-Miyaura coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents. This enables the construction of extended π-systems and poly-aryl structures with tailored electronic and steric properties.

For instance, in a hypothetical synthetic scheme, the bromine atom can be coupled with an arylboronic acid to introduce a third phenyl ring, leading to a terphenyl derivative. Subsequent reduction of the nitro group to an amine, followed by diazotization and another coupling reaction (e.g., Sandmeyer or Gomberg-Bachmann), could introduce further complexity. The methyl group, while less reactive, can influence the molecule's solubility and solid-state packing, and can also be a site for further functionalization through radical halogenation.

A representative Suzuki-Miyaura coupling reaction is depicted below:

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

|---|

Precursor for Advanced Ligand Synthesis in Catalysis

The biphenyl (B1667301) scaffold is a privileged structure in the design of chiral ligands for asymmetric catalysis. The inherent chirality arising from restricted rotation around the biphenyl C-C bond (atropisomerism) can be exploited to create highly effective stereoselective catalysts. This compound serves as a key starting material for the synthesis of such advanced ligands.

Development of Chiral Biphenyl-Based Ligands

The synthesis of chiral biphenyl-based ligands from this compound typically involves a multi-step sequence. A crucial step is the reduction of the nitro group to an amine, which can then be transformed into a variety of coordinating groups. The bromine atom can be replaced with a phosphine (B1218219) group, another common coordinating element in catalysis.

A plausible synthetic route to a chiral phosphine ligand could involve the following steps:

Reduction of the nitro group: The nitro group is reduced to an amine using standard conditions, such as catalytic hydrogenation (H₂/Pd-C) or treatment with a reducing agent like tin(II) chloride.

Introduction of a phosphine group: The bromine atom can be substituted with a diphenylphosphine group via a metal-catalyzed phosphination reaction or through a lithiation-phosphination sequence.

Resolution of enantiomers: If the resulting phosphine-amine is a racemic mixture of atropisomers, it can be resolved into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Further functionalization (optional): The amine group can be further modified, for example, by conversion to an amide or a Schiff base, to fine-tune the steric and electronic properties of the ligand.

The development of such ligands has been instrumental in advancing the field of asymmetric catalysis. pnas.orgpnas.orgnih.gov

Application in Asymmetric Catalysis

Chiral biphenyl-based phosphine ligands are widely employed in a variety of asymmetric catalytic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions. pnas.orgnih.gov The steric bulk and electronic nature of the substituents on the biphenyl core and the phosphine groups play a critical role in determining the enantioselectivity of the catalyzed reaction. pnas.org

For example, a chiral ruthenium complex bearing a biphenyl-based diphosphine ligand can be highly effective in the asymmetric hydrogenation of ketones and olefins, producing chiral alcohols and alkanes with high enantiomeric excess. pnas.org The well-defined chiral pocket created by the ligand around the metal center dictates the facial selectivity of the substrate's approach, leading to the preferential formation of one enantiomer.

Table 2: Application of Chiral Biphenyl-Based Ligands in Asymmetric Hydrogenation

| Substrate | Catalyst | Ligand Type | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Prochiral Ketone | [Ru(ligand)(COD)]BF₄ | Chiral Biphenyl Diphosphine | Chiral Secondary Alcohol | >95% |

Intermediate in the Synthesis of Monomers for Specialty Materials

The rigid and tunable nature of the biphenyl unit makes this compound an attractive intermediate for the synthesis of monomers destined for specialty materials, such as high-performance polymers and liquid crystals.

Monomers for Polyaromatic Systems and Extended Conjugated Polymers (Focus on Synthesis)

Polyaromatic systems and conjugated polymers are materials of significant interest due to their unique electronic and optical properties, with applications in organic electronics. The synthesis of monomers for these materials often requires building blocks that can be readily polymerized.

This compound can be transformed into a polymerizable monomer through several synthetic strategies. For instance, the bromine atom can be converted to a boronic acid or boronic ester group, creating a monomer suitable for Suzuki polymerization. Alternatively, the introduction of a second bromine atom at a different position on the biphenyl scaffold would yield a di-bromo monomer for polycondensation reactions.

A synthetic pathway to a di-bromo monomer could proceed as follows:

Nitration: Introduction of a second nitro group at a specific position, directed by the existing substituents.

Reduction: Simultaneous reduction of both nitro groups to amino groups.

Sandmeyer Reaction: Conversion of the diamino-biphenyl to a di-bromo-biphenyl.

The resulting di-bromo monomer can then be polymerized with a suitable co-monomer, such as a diboronic acid, to yield a poly(p-phenylene) derivative. The methyl group can enhance the solubility of the resulting polymer, facilitating its processing.

Building Blocks for Liquid Crystal Systems (Focus on Synthesis)

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. Calamitic (rod-shaped) liquid crystals, which often incorporate rigid biphenyl cores, are widely used in display technologies. researchgate.netmdpi.com The synthesis of these materials relies on the assembly of molecular structures with a high aspect ratio and appropriate intermolecular interactions.

This compound can serve as a core unit for the synthesis of calamitic liquid crystals. The synthesis typically involves the elongation of the molecular structure by attaching flexible alkyl or alkoxy chains to one end and a polar group to the other.

A synthetic approach to a liquid crystalline molecule could involve:

Etherification: A Suzuki coupling reaction to replace the bromine atom with a long-chain alkoxy-substituted phenyl group.

Reduction and Acylation: Reduction of the nitro group to an amine, followed by acylation with a long-chain carboxylic acid chloride to introduce another flexible tail.

Methodological Studies in Synthetic Organic Chemistry

Beyond its direct application as a materials precursor, this compound and similar 2-nitrobiphenyl (B167123) compounds are valuable substrates in methodological studies within synthetic organic chemistry. These studies often aim to develop new synthetic methods, refine existing ones, or understand reaction mechanisms.

The Cadogan reductive cyclization itself has been the subject of numerous methodological investigations to improve reaction conditions, broaden the substrate scope, and enhance yields. Studies have explored alternative reducing agents to traditional phosphines, investigated the use of microwave irradiation to accelerate the reaction, and developed catalytic versions of the reaction to improve its efficiency and environmental footprint. While specific studies focusing solely on this compound as a model substrate are not prominent, its structure is representative of the class of compounds used in such research.

Furthermore, the synthesis of this compound itself often involves important synthetic methodologies. The construction of the biphenyl core is typically achieved through a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. This reaction would involve the coupling of an appropriately substituted bromonitrobenzene derivative with a methylphenylboronic acid, or vice versa. The efficiency and regioselectivity of such coupling reactions are areas of active research in organic synthesis.

The presence of multiple functional groups in this compound also makes it a potentially interesting substrate for studying chemoselectivity in various transformations. For example, methodological studies could explore the selective reduction of the nitro group in the presence of the bromo-substituent or the selective functionalization of the bromine atom via cross-coupling without affecting the nitro group.

| Reaction Type | Area of Methodological Interest | Potential Role of this compound |

|---|---|---|

| Cadogan Reductive Cyclization | Development of new catalysts, milder reaction conditions, and broader substrate scope for C-N bond formation. | As a representative substrate to test the efficacy of new synthetic protocols for carbazole synthesis. |

| Suzuki-Miyaura Coupling | Optimization of catalyst systems, exploration of challenging coupling partners, and understanding mechanistic details of C-C bond formation. | As a product of a methodological study on the synthesis of sterically hindered or electronically diverse biphenyls. |

| Chemoselective Transformations | Development of selective reagents and conditions for the transformation of one functional group in the presence of others. | As a model substrate to demonstrate the selective reduction of the nitro group or the selective coupling at the C-Br bond. |

Advanced Analytical Methodologies for Research and Process Monitoring

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation of Isomers

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of 4-Bromo-4'-methyl-2-nitro-1,1'-biphenyl, offering high-resolution separation for both purity determination and the resolution of closely related isomers. Given the potential for positional isomers to form during synthesis, such as those arising from alternative coupling positions, HPLC methods must be carefully developed to ensure accurate quantification of the desired product.

Reversed-phase HPLC is commonly employed for the analysis of substituted biphenyls. sielc.com The separation mechanism relies on the differential partitioning of analytes between a nonpolar stationary phase (like C18-bonded silica) and a polar mobile phase. For a compound like this compound, the mobile phase typically consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water. sielc.com The inclusion of modifiers like formic acid or phosphoric acid can improve peak shape and resolution. sielc.com

The separation of isomers is a particular challenge that can be addressed by leveraging specific column chemistries. nacalai.com Columns with stationary phases capable of π-π interactions, such as those bonded with pyrenylethyl (PYE) or nitrophenylethyl (NPE) groups, are particularly effective for separating aromatic isomers. nacalai.com These interactions, in addition to standard hydrophobic interactions, provide enhanced selectivity for molecules with different shapes and electron distributions, which is a key characteristic distinguishing positional isomers. nacalai.com During process development, HPLC is used to assess the purity of the final product, with typical methods achieving >98% purity. acs.org

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good resolution for nonpolar to moderately polar compounds. |

| Mobile Phase | Acetonitrile:Water (70:30 v/v) | Elutes the compound with a reasonable retention time. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate ensuring efficient separation. |

| Detection | UV-Vis at 254 nm | The aromatic and nitro-substituted structure absorbs strongly in the UV region. |

| Temperature | 30°C | Maintains consistent retention times and improves peak shape. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Product Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for monitoring the synthesis of this compound and confirming its identity. shoko-sc.co.jppurdue.edu GC separates volatile and thermally stable compounds from a mixture, while MS provides structural information by analyzing the mass-to-charge ratio of ionized molecules and their fragments. purdue.edu

In the context of a Suzuki-Miyaura coupling reaction to synthesize the target compound, GC-MS can be used to monitor the disappearance of the starting materials (e.g., a bromonitrobenzene derivative and a boronic acid) and the appearance of the biphenyl (B1667301) product. shoko-sc.co.jpconsensus.app This allows for the determination of reaction completion. shoko-sc.co.jp

Following the reaction, GC-MS is used for product characterization. The electron ionization (EI) mass spectrum of this compound would exhibit a characteristic molecular ion peak. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity, which is a definitive indicator of a monobrominated compound. shoko-sc.co.jp Further fragmentation would yield ions corresponding to the loss of the nitro group (-NO₂) and other characteristic cleavages of the biphenyl structure. GC-MS has been successfully applied to the analysis of all 209 polychlorinated biphenyl congeners, demonstrating its high resolving power for complex isomeric mixtures. nih.gov

Table 2: Predicted GC-MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Ion Identity | Significance |

|---|---|---|

| 307/309 | [C₁₃H₁₀BrNO₂]⁺ | Molecular ion (M⁺), showing the characteristic 1:1 bromine isotope pattern. |

| 261/263 | [C₁₃H₁₀Br]⁺ | Loss of NO₂ group from the molecular ion. |

| 166 | [C₁₃H₁₀]⁺ | Loss of Br from the [C₁₃H₁₀Br]⁺ fragment. |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. While not a routine technique for reaction monitoring, XPS provides valuable insights into the electronic structure of compounds like this compound, particularly in solid-state or thin-film applications.

XPS analysis involves irradiating the sample with X-rays and measuring the kinetic energy of electrons that are ejected from the top 1-10 nm of the material. The binding energy of these core-level electrons is characteristic of each element. Furthermore, small shifts in these binding energies (chemical shifts) provide information about the oxidation state and local chemical environment of the atoms.

For this compound, XPS could distinguish the different chemical states of carbon (aromatic C-C/C-H, C-Br, and C-N). The N 1s spectrum would confirm the presence of the nitro group (NO₂), and the Br 3d spectrum would correspond to an organic bromine compound. Such analysis is crucial for understanding how the molecule interacts with surfaces or other materials in advanced applications. Studies on substituted biphenyls have used core excitation spectroscopy to probe the delocalization between the aromatic rings. scilit.com

Table 3: Predicted XPS Binding Energies for Core Electrons

| Element | Core Level | Predicted Binding Energy (eV) | Information Provided |

|---|---|---|---|

| Carbon | C 1s | ~284.8 | Aromatic C-C, C-H |

| ~285.5 | C-N bond | ||

| ~286.0 | C-Br bond | ||

| Nitrogen | N 1s | ~406.0 | Nitro group (R-NO₂) |

| Oxygen | O 1s | ~533.0 | Nitro group (R-NO₂) |

UV-Vis Spectroscopy for Reaction Kinetics and Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying compounds containing chromophores—parts of a molecule that absorb light in the UV-visible region. The structure of this compound, with its extended π-conjugated system and nitro group, makes it an ideal candidate for UV-Vis analysis.

The biphenyl system itself is a chromophore, and its absorption is influenced by substituents. nih.govacs.org The nitro group (a strong electron-withdrawing group) and the methyl group (a weak electron-donating group) modify the electronic transitions within the molecule, typically causing a bathochromic (red) shift in the absorption maximum (λmax) compared to unsubstituted biphenyl. The planarity of the two phenyl rings significantly affects the extent of π-conjugation and, consequently, the absorption spectrum; more planar systems tend to have higher absorption and a red-shifted λmax. nih.govacs.org

UV-Vis spectroscopy can be employed to monitor the kinetics of the synthesis reaction. researchgate.netnih.gov As the reaction progresses and the conjugated biphenyl product is formed, an increase in absorbance at a specific wavelength corresponding to the product's λmax can be observed over time. nih.gov This allows for the calculation of reaction rates under different conditions. The chromophoric nature of nitrobiphenyls is well-documented, with 4-nitrobiphenyl (B1678912) showing an absorption maximum around 295-300 nm. nih.govnist.gov

Table 4: Hypothetical UV-Vis Absorption Data

| Compound | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent |

|---|---|---|---|

| 1-Bromo-4-methyl-2-nitrobenzene | ~260 | ~8,000 | Ethanol |

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively in organic synthesis to monitor the progress of a reaction. shoko-sc.co.jpconsensus.app It allows for the qualitative assessment of the consumption of starting materials and the formation of products. beilstein-journals.orgthieme.de

For the synthesis of this compound via a Suzuki coupling, a small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). shoko-sc.co.jp The plate is then developed in a sealed chamber containing a suitable mobile phase, usually a mixture of nonpolar and polar organic solvents (e.g., hexanes and ethyl acetate). Due to differences in polarity, the starting materials and the product will travel up the plate at different rates, resulting in distinct spots. The product, this compound, is expected to have a different polarity and thus a different retention factor (Rf) than its precursors.

Visualization of the spots is achieved under UV light, as the aromatic rings and conjugated systems in the reactants and product absorb UV radiation. libretexts.orgyoutube.com Alternatively, chemical staining agents like potassium permanganate (B83412) or iodine vapor can be used. libretexts.orgyoutube.com By comparing the spots from the reaction mixture over time to reference spots of the starting materials, a chemist can quickly determine if the reaction is complete. shoko-sc.co.jp

Table 5: Representative TLC Data for a Suzuki Coupling Reaction

| Compound | Rf Value* | Mobile Phase | Visualization |

|---|---|---|---|

| Starting Material 1: 1-Bromo-4-methyl-2-nitrobenzene | 0.65 | 20% Ethyl Acetate (B1210297) in Hexanes | UV (254 nm) |

| Starting Material 2: 4-Methylphenylboronic acid | 0.10 | 20% Ethyl Acetate in Hexanes | UV (254 nm), Potassium Permanganate Stain |

| Product: this compound | 0.50 | 20% Ethyl Acetate in Hexanes | UV (254 nm) |

*Rf values are illustrative and depend on exact experimental conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.